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molecular formula C17H14N2O2 B1279816 Benzyl 2-aminoquinoline-6-carboxylate CAS No. 863492-35-7

Benzyl 2-aminoquinoline-6-carboxylate

Cat. No. B1279816
M. Wt: 278.3 g/mol
InChI Key: VOFYVHYVYNIJOK-UHFFFAOYSA-N
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Patent
US07468378B2

Procedure details

A mixture of 2-amino-quinoline-6-carboxylic acid benzyl ester (15.63 g, 0.0562 moles), 2-propanol (235 mL), water (15.6 mL) and potassium hydroxide (6.3 g, 0.112 moles) was heated to reflux, 80° C. to 85° C., for 2 to 4 hours. The reaction mixture was then cooled to 20° C. to 25° C., vacuum concentrated (volume of 160 mL) and granulated at 20° C. to 25° C. for 8 to 16 hours. The product was isolated by filtration (12.08 g, 0.0534 moles, 95% yield).
Quantity
15.63 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[C:16]([NH2:21])[CH:15]=[CH:14]2)=[O:10])C1C=CC=CC=1.CC(O)C.[OH-].[K+]>O>[NH2:21][C:16]1[CH:15]=[CH:14][C:13]2[C:18](=[CH:19][CH:20]=[C:11]([C:9]([OH:10])=[O:8])[CH:12]=2)[N:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C=1C=C2C=CC(=NC2=CC1)N
Name
Quantity
235 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
6.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, 80° C. to 85° C., for 2 to 4 hours
Duration
3 (± 1) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 20° C. to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated (volume of 160 mL)
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration (12.08 g, 0.0534 moles, 95% yield)

Outcomes

Product
Details
Reaction Time
12 (± 4) h
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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